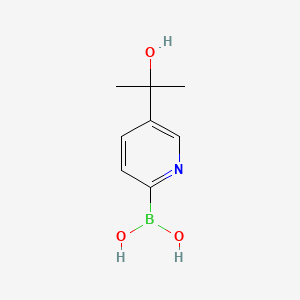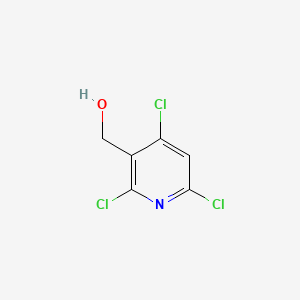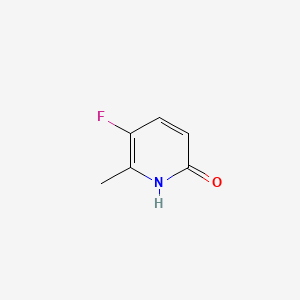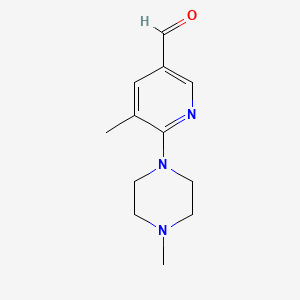
sodium tetrafluoroferrate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrafluoroferrate(1-) is an inorganic compound with the chemical formula NaFeF₄. It is a salt that forms colorless or white rhombic crystals and is soluble in water. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium tetrafluoroferrate(1-) can be synthesized through several methods. One common method involves the reaction of iron(III) fluoride with sodium fluoride in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of sodium tetrafluoroferrate(1-) as a precipitate .
Another method involves the reaction of iron(III) chloride with sodium fluoride in an aqueous solution. This reaction also produces sodium tetrafluoroferrate(1-) as a precipitate, which can be filtered and dried .
Industrial Production Methods
In industrial settings, sodium tetrafluoroferrate(1-) is produced using large-scale chemical reactors. The process involves the controlled reaction of iron(III) fluoride or iron(III) chloride with sodium fluoride under specific temperature and pressure conditions. The resulting product is then purified and dried to obtain high-purity sodium tetrafluoroferrate(1-) .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium tetrafluoroferrate(1-) undergoes various chemical reactions, including:
Oxidation: Sodium tetrafluoroferrate(1-) can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Sodium tetrafluoroferrate(1-) can undergo substitution reactions where the fluoride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetrafluoroferrate(1-) include strong oxidizing agents, reducing agents, and other halide salts. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving sodium tetrafluoroferrate(1-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron compounds, while reduction reactions may yield lower oxidation state iron compounds .
Wissenschaftliche Forschungsanwendungen
Sodium tetrafluoroferrate(1-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other iron compounds.
Biology: Sodium tetrafluoroferrate(1-) is used in biological studies to investigate the effects of fluoride ions on biological systems.
Wirkmechanismus
The mechanism by which sodium tetrafluoroferrate(1-) exerts its effects involves the interaction of the fluoride ions with various molecular targets. In biological systems, fluoride ions can interact with enzymes and proteins, affecting their activity and function. In chemical reactions, the fluoride ions can act as nucleophiles or electrophiles, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Sodium tetrafluoroferrate(1-) can be compared with other similar compounds, such as:
Sodium tetrafluoroborate: Similar in structure but contains boron instead of iron.
Sodium hexafluoroferrate(III): Contains iron in a higher oxidation state and has six fluoride ions instead of four.
Sodium tetrafluoroaluminate: Contains aluminum instead of iron and has similar fluoride ion interactions.
These compounds share some similarities in their chemical properties and applications but differ in their specific interactions and reactivity due to the different central metal atoms.
Eigenschaften
CAS-Nummer |
15274-99-4 |
|---|---|
Molekularformel |
F4FeNa |
Molekulargewicht |
154.83 g/mol |
IUPAC-Name |
sodium;tetrafluoroiron(1-) |
InChI |
InChI=1S/4FH.Fe.Na/h4*1H;;/q;;;;+3;+1/p-4 |
InChI-Schlüssel |
HPIKNTMXCPAWTA-UHFFFAOYSA-J |
SMILES |
F[Fe-](F)(F)F.[Na+] |
Kanonische SMILES |
F[Fe-](F)(F)F.[Na+] |
Synonyme |
sodium tetrafluoroferrate(1-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


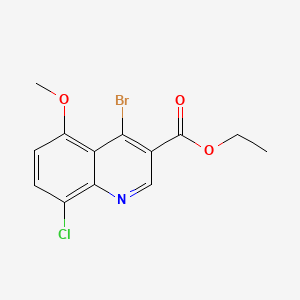
![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
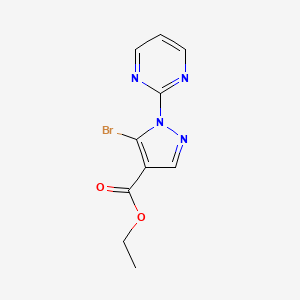
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
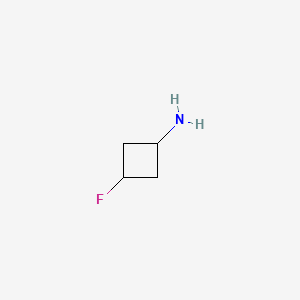
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
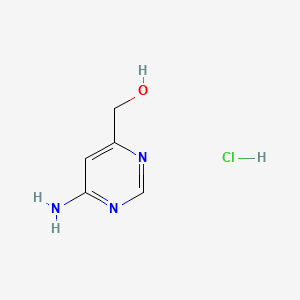
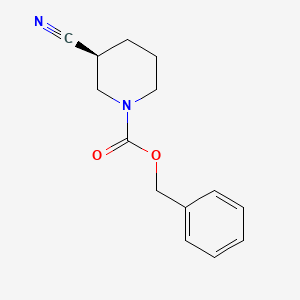
![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
